
Chloro(cyclopenta-2,4-dien-1-yl)diethylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(cyclopenta-2,4-dien-1-yl)diethylgermane is an organogermanium compound that features a cyclopentadienyl ring bonded to a germanium atom, which is also bonded to two ethyl groups and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(cyclopenta-2,4-dien-1-yl)diethylgermane typically involves the reaction of cyclopentadiene with diethylgermanium dichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
C5H6+Ge(C2H5)2Cl2→Cl(C5H5)Ge(C2H5)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(cyclopenta-2,4-dien-1-yl)diethylgermane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chloro(cyclopenta-2,4-dien-1-yl)diethylgermane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and as a component in bioinorganic chemistry.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
Mécanisme D'action
The mechanism of action of Chloro(cyclopenta-2,4-dien-1-yl)diethylgermane involves its interaction with various molecular targets and pathways. The cyclopentadienyl ring can participate in π-π interactions, while the germanium center can form coordination complexes with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar structure but with a silicon atom instead of germanium.
Cyclopenta-2,4-dien-1-yltriethylgermane: Similar structure but with three ethyl groups instead of two.
Cyclopenta-2,4-dien-1-ylmethylgermane: Similar structure but with a methyl group instead of ethyl groups.
Uniqueness
Chloro(cyclopenta-2,4-dien-1-yl)diethylgermane is unique due to the presence of both chlorine and ethyl groups bonded to the germanium center, which imparts distinct reactivity and properties compared to its analogs. The combination of the cyclopentadienyl ring and germanium atom also provides unique electronic and steric characteristics that can be exploited in various applications.
Propriétés
Numéro CAS |
61632-69-7 |
|---|---|
Formule moléculaire |
C9H15ClGe |
Poids moléculaire |
231.30 g/mol |
Nom IUPAC |
chloro-cyclopenta-2,4-dien-1-yl-diethylgermane |
InChI |
InChI=1S/C9H15ClGe/c1-3-11(10,4-2)9-7-5-6-8-9/h5-9H,3-4H2,1-2H3 |
Clé InChI |
ZRXNMQYSDFGCOX-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(C1C=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


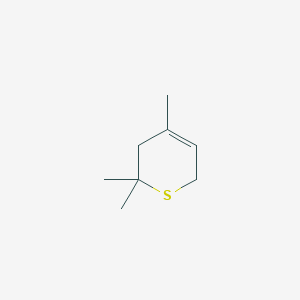
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
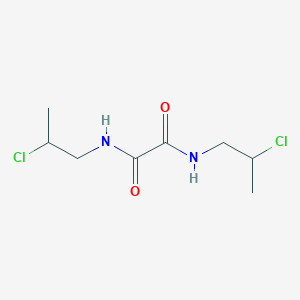
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
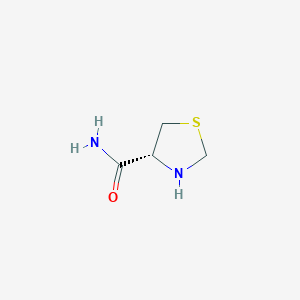

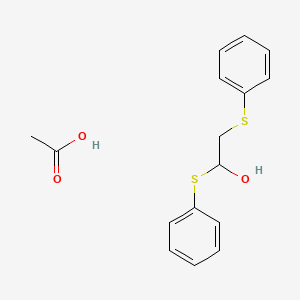
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
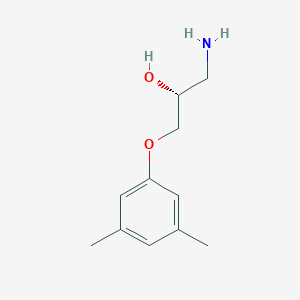

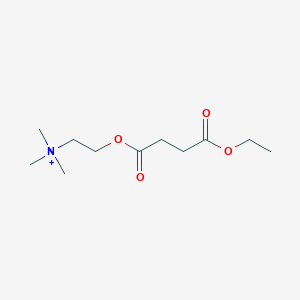
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
